2',4'-Dihydroxy-3'-propylacetophenone

Leukotriene Antagonists Medicinal Chemistry Structure-Activity Relationship

2',4'-Dihydroxy-3'-propylacetophenone is the mandatory starting material for synthesizing Tomelukast (LY171883), SC-41930, and related leukotriene receptor antagonists. Its specific 2-propyl-3-hydroxy-4-acetyl substitution pattern is non-negotiable for achieving LTD4/LTB4 antagonist activity—simpler acetophenone analogs (e.g., 2,4-dihydroxyacetophenone, 2,5-dihydroxyacetophenone) fail to yield active derivatives. Procure 99% purity material to benchmark SAR studies, lead optimization, and scale-up synthesis of alkoxyacetophenone derivatives targeting asthma, allergic conditions, and inflammatory diseases.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 40786-69-4
Cat. No. B104700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-3'-propylacetophenone
CAS40786-69-4
Synonyms(2,4-Dihydroxy-3-n-propylphenyl)ethanone;  1-(2,4-Dihydroxy-3-propylphenyl)ethanone;  2’,4’-Dihydroxy-3’-propylacetophenone; _x000B_3-Propylresacetophenone;  3’-Propyl-2’,4’-dihydroxyacetophenone;  4-Acetyl-3-hydroxy-2-propylphenol; 
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)O
InChIInChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3
InChIKeyQGGRBWUQXAFYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxy-3'-propylacetophenone (CAS 40786-69-4): A Specialized Building Block for Leukotriene Modulator Synthesis


2',4'-Dihydroxy-3'-propylacetophenone is an aromatic ketone belonging to the acetophenone class, characterized by a 2-propyl-3-hydroxy-4-acetyl substitution pattern on the phenyl ring. This compound serves as a critical starting material and intermediate in the synthesis of potent leukotriene receptor antagonists and related bioactive molecules. Its unique substitution pattern is essential for the pharmacological activity of downstream derivatives, distinguishing it from simpler acetophenone analogs [1].

Why Generic Acetophenone Analogs Cannot Replace 2',4'-Dihydroxy-3'-propylacetophenone in Leukotriene Antagonist Synthesis


The 2-propyl-3-hydroxy-4-acetyl substitution pattern of 2',4'-dihydroxy-3'-propylacetophenone is not arbitrary; structure-activity relationship (SAR) studies have demonstrated that this specific arrangement is required for maximum leukotriene D4 (LTD4) antagonist activity in derivative compounds. Analogs lacking the propyl group or possessing altered hydroxyl/acetyl positioning (e.g., 2,4-dihydroxyacetophenone, 2,5-dihydroxyacetophenone) fail to yield active LTD4 antagonists, rendering them unsuitable substitutes in this therapeutic class [1].

Quantitative Evidence for Selecting 2',4'-Dihydroxy-3'-propylacetophenone Over Analogs


Essential Substitution Pattern for LTD4 Antagonist Activity

Examination of ring substitution in a series of acetophenone derivatives revealed that the 2-propyl-3-hydroxy-4-acetyl substitution pattern—exactly that found in 2',4'-dihydroxy-3'-propylacetophenone—was required for maximum LTD4 antagonist activity. Analogs lacking this specific arrangement, such as 2,5-dihydroxyacetophenone (CAS 490-78-8) and other regioisomers, failed to exhibit comparable antagonism. This requirement underscores the compound's non-substitutable role as a scaffold for generating active LTD4 antagonists [1].

Leukotriene Antagonists Medicinal Chemistry Structure-Activity Relationship

Key Intermediate for Tomelukast (LY171883), a Clinical-Stage LTD4 Antagonist

2',4'-Dihydroxy-3'-propylacetophenone serves as the essential starting material (Compound I) in the synthesis of Tomelukast (LY171883), an orally active leukotriene D4 antagonist that advanced to clinical evaluation. The synthesis involves condensation of 2,4-dihydroxy-3-propylacetophenone with 1,4-dibromobutane, followed by cyanation and tetrazole formation. LY171883 was selected from a series of derivatives due to its optimal balance of in vitro and in vivo LTD4 antagonist activity, a property directly dependent on the parent acetophenone scaffold [1][2].

Leukotriene D4 Antagonist Drug Synthesis Asthma Therapeutics

Essential Intermediate for SC-41930, a Potent LTB4 Receptor Antagonist

2',4'-Dihydroxy-3'-propylacetophenone is a critical intermediate in the synthesis of SC-41930, a potent leukotriene B4 (LTB4) receptor antagonist. The compound serves as the starting material for constructing the Eastern fragment (XIV) of the target molecule. The overall yield of the Eastern fragment (>99% enantiomeric excess) was 17% based on 2',4'-dihydroxy-3'-propylacetophenone as the starting material. This synthetic route is specific to this acetophenone derivative and cannot be replicated with unsubstituted or differently substituted analogs [1][2].

Leukotriene B4 Antagonist Drug Synthesis Inflammatory Disease

Validated Application Scenarios for 2',4'-Dihydroxy-3'-propylacetophenone (CAS 40786-69-4)


Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists

This compound is the requisite starting material for synthesizing Tomelukast (LY171883) and related LTD4 antagonists. The specific 2-propyl-3-hydroxy-4-acetyl substitution pattern is mandatory for achieving antagonist activity in derivative molecules. Researchers developing LTD4-targeted therapies for asthma and allergic conditions should procure this compound for SAR studies and lead optimization [1][2].

Synthesis of Leukotriene B4 (LTB4) Receptor Antagonists

2',4'-Dihydroxy-3'-propylacetophenone is a key intermediate in the synthesis of SC-41930, a potent LTB4 receptor antagonist. The compound's specific substitution pattern enables the construction of the Eastern fragment essential for antagonist activity. This scenario is applicable to researchers focused on inflammatory diseases where LTB4 plays a pathogenic role [3][4].

Structure-Activity Relationship (SAR) Studies of Alkoxyacetophenone Derivatives

The compound serves as the parent scaffold for a well-documented series of alkoxyacetophenone derivatives with defined LTD4 antagonist activities. Researchers performing SAR studies should use this compound to benchmark the impact of chain length, terminal group modifications, and ring substitutions on antagonist potency, as the baseline activity is contingent on this specific substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',4'-Dihydroxy-3'-propylacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.